molecular formula C17H13NO4S2 B2675836 (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 120841-44-3

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2675836
CAS No.: 120841-44-3
M. Wt: 359.41
InChI Key: ZXRHZDAOUVFSEA-DHDCSXOGSA-N
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Description

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Thiazolidinone derivatives, including those similar to "(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one," have been synthesized and evaluated for their antimicrobial and anticancer potentials. A study demonstrated the synthesis of a series of 4-thiazolidinone derivatives, which showed significant in vitro antimicrobial and anticancer activities. The importance of topological and electronic parameters in determining the antimicrobial activity of these compounds was highlighted through QSAR studies (Deep et al., 2016).

Structural and Supramolecular Studies

The structural characteristics and supramolecular assembly of thiazolidinone derivatives were explored in detail, revealing insights into their hydrogen bonding patterns and molecular interactions. For instance, a study on four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones discussed their hydrogen-bonded dimers, chains of rings, and sheet formations, providing a foundation for understanding their interaction mechanisms (Delgado et al., 2005).

Photophysical and Photochemical Properties

Another area of research focuses on the photophysical and photochemical properties of thiazolidinone derivatives. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing thiazolidinone groups were reported. These compounds exhibited high singlet oxygen quantum yields and showed potential for photodynamic therapy applications (Pişkin et al., 2020).

Chemosensor Applications

Thiazolidinone derivatives have also been investigated as chemosensors. A rhodanine-based chemosensor was designed for selective detection of Zn2+ and Cd2+ in aqueous media, showcasing the versatility of thiazolidinone frameworks in sensor applications (Park et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, the specific mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-22-14-8-10(2-7-13(14)20)9-15-16(21)18(17(23)24-15)11-3-5-12(19)6-4-11/h2-9,19-20H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHZDAOUVFSEA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.